Product packaging for Ethyl 7-nitro-1H-indole-2-carboxylate(Cat. No.:CAS No. 6960-46-9)

Ethyl 7-nitro-1H-indole-2-carboxylate

Cat. No.: B156242
CAS No.: 6960-46-9
M. Wt: 234.21 g/mol
InChI Key: GTZAIVBXGPLYGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Indole (B1671886) Derivatives in Chemical Research

The journey of indole chemistry began with the investigation of the iconic blue dye, indigo. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. This discovery laid the groundwork for understanding the structure and reactivity of this new class of heterocyclic compounds. A pivotal moment in indole synthesis arrived in 1883 when Emil Fischer developed the Fischer indole synthesis. This reaction, which involves the acid-catalyzed cyclization of a phenylhydrazone, remains one of the most widely used methods for constructing the indole nucleus to this day. The early 20th century saw a surge in interest as chemists identified the indole core in essential biomolecules like the amino acid tryptophan and various alkaloids, cementing its importance in the scientific community.

Current Research Landscape of Substituted Indoles

The academic fascination with substituted indoles continues to thrive in the 21st century. The versatility of the indole ring allows for functionalization at various positions, leading to a vast chemical space for drug discovery and materials science. Current research is heavily focused on the synthesis of indole derivatives as potential therapeutic agents. These compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. chemscene.com Modern synthetic efforts are also geared towards developing more efficient and environmentally friendly ("green") methods for constructing and modifying the indole scaffold, often employing novel catalysts and reaction conditions.

Academic Relevance of Ethyl 7-nitro-1H-indole-2-carboxylate in Heterocyclic Chemistry

This compound serves as a prime example of a strategically functionalized indole that acts as a versatile building block in heterocyclic chemistry. The presence of three key functional groups—the indole nitrogen, the ester at the 2-position, and the nitro group at the 7-position—provides multiple reaction sites for further chemical transformations.

Its primary academic relevance lies in its role as a key intermediate for the synthesis of more elaborate molecules. For instance, it is a documented precursor in the multi-step synthesis of a series of 7-nitro-1H-indole-2-carboxylic acid derivatives. acs.org In these synthetic pathways, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, while the nitro group can be reduced to an amine, which can then be further modified. This allows for the systematic construction of a library of related compounds for structure-activity relationship (SAR) studies.

Scope and Objectives of Research on this compound

The principal research objective driving the use of this compound is the discovery of new therapeutic agents. A significant example is its application in the development of allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), an enzyme that is a key target for the treatment of type 2 diabetes. acs.org

In this context, the research scope involves:

Synthesis: Utilizing this compound as a starting material to synthesize a series of novel 7-nitro-1H-indole-2-carboxamides. acs.org

Biological Evaluation: Screening these newly synthesized compounds for their inhibitory activity against the FBPase enzyme.

Structure-Activity Relationship (SAR) Analysis: Modifying different parts of the molecule, originating from the initial indole scaffold, to understand how structural changes affect the biological activity and to optimize the potency of the inhibitors. acs.org

The ultimate goal of such research is to identify potent and selective FBPase inhibitors that could be developed into new antidiabetic drugs. The use of this compound is therefore a critical first step in a broader drug discovery program.

Chemical Data for this compound

PropertyValue
CAS Number 6960-46-9
Molecular Formula C₁₁H₁₀N₂O₄
Molecular Weight 234.21 g/mol
IUPAC Name This compound
SMILES CCOC(=O)C1=CC2=C(N1)C(=CC=C2)N+[O-]
InChI Key GTZAIVBXGPLYGD-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O4 B156242 Ethyl 7-nitro-1H-indole-2-carboxylate CAS No. 6960-46-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 7-nitro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-2-17-11(14)8-6-7-4-3-5-9(13(15)16)10(7)12-8/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZAIVBXGPLYGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290598
Record name Ethyl 7-nitro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6960-46-9
Record name 1H-Indole-2-carboxylic acid, 7-nitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6960-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 69878
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006960469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6960-46-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69878
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 7-nitro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 7-nitro-1H-indole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for Ethyl 7 Nitro 1h Indole 2 Carboxylate

Classical Indole (B1671886) Synthesis Approaches for Nitroindole Carboxylates

Traditional methods for indole synthesis have been adapted for the preparation of nitro-substituted indole carboxylates. These methods, while foundational, often require specific modifications to accommodate the electronic effects and potential reactivity of the nitro group.

Modified Fischer Indole Synthesis Protocols

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. For the synthesis of ethyl 7-nitro-1H-indole-2-carboxylate, a modified protocol is employed, starting from (2-nitrophenyl)hydrazine and ethyl pyruvate (B1213749). The presence of the nitro group on the phenylhydrazine ring influences the reactivity and requires careful selection of the acid catalyst and reaction conditions to achieve efficient cyclization.

A notable procedure involves the reaction of (2-nitrophenyl)hydrazine with ethyl pyruvate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions, often using a polyphosphoric acid (PPA) catalyst, to yield the target indole. researchgate.net

Table 1: Representative Conditions for Modified Fischer Indole Synthesis

ParameterCondition
Starting Materials (2-nitrophenyl)hydrazine, Ethyl pyruvate
Catalyst Polyphosphoric Acid (PPA)
Reaction Steps 1. Hydrazone formation2. Acid-catalyzed cyclization
Reported Yield 41%

Reissert Indole Synthesis and Adaptations

The Reissert indole synthesis provides a direct route to indole-2-carboxylic acids and their esters from o-nitrotoluenes. wikipedia.org The classical Reissert reaction involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a strong base, followed by reductive cyclization of the resulting o-nitrophenylpyruvate. wikipedia.org For the synthesis of this compound, the starting material would be 2-methyl-1,3-dinitrobenzene or a related derivative.

The key steps involve the formation of a carbanion at the methyl group of the nitrotoluene, which then attacks diethyl oxalate. The nitro group of the resulting pyruvate derivative is subsequently reduced, typically with zinc in acetic acid or through catalytic hydrogenation, which initiates an intramolecular condensation to form the indole ring. wikipedia.orgyoutube.com Potassium ethoxide is often preferred over sodium ethoxide as the base for the initial condensation. wikipedia.org

Madelung Indole Synthesis and its Derivatives

The Madelung synthesis is characterized by the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. wikipedia.org While the classical Madelung synthesis requires harsh conditions, modifications have been developed to facilitate the reaction under milder conditions, particularly for substrates bearing electron-withdrawing groups.

For the synthesis of nitroindoles, the presence of the nitro group can activate the benzylic protons, potentially allowing for more facile cyclization. However, the strong basic conditions and high temperatures can also lead to side reactions. The starting material for this compound via this route would be N-(2-methyl-3-nitrophenyl)oxalamic acid ethyl ester. The strong base, such as sodium or potassium ethoxide, would be used to induce cyclization. wikipedia.org

Larock Indole Synthesis in the Context of Nitroindoles

The Larock indole synthesis is a powerful and versatile method that involves the palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne. wikipedia.orgrsc.org This methodology is particularly well-suited for the synthesis of highly substituted indoles and can be tolerant of a wide range of functional groups, including the nitro group. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, a base, and a ligand. ub.edu

For the synthesis of this compound, a suitable starting material would be ethyl 2-(2-iodo-3-nitrophenylamino)acrylate or a related o-iodoaniline derivative and an appropriate alkyne. The regioselectivity of the alkyne insertion is a key aspect of this synthesis. ub.edu This method is often favored for complex indole syntheses due to its modularity and the generally good yields achieved. ub.edu

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. Green chemistry principles, such as the use of alternative energy sources and less hazardous reagents, are increasingly being applied to the synthesis of complex molecules like this compound.

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technique has been successfully applied to various indole syntheses.

A relevant example is the microwave-assisted synthesis of methyl 2-methyl-5-nitro-1H-indole-3-carboxylate. mdpi.com In this procedure, the reaction of an enamine precursor in the presence of a palladium catalyst is significantly accelerated by microwave irradiation. mdpi.com This approach highlights the potential of microwave heating to improve the efficiency of synthesizing nitro-substituted indole carboxylates. The use of microwave irradiation can lead to a significant reduction in reaction time from several hours to just one hour, with an improved yield. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Nitroindole Carboxylate Derivative mdpi.com

ParameterConventional HeatingMicrowave Irradiation
Reaction Time 16 hours1 hour
Yield 73%90%
Solvent DMFDMF
Catalyst Palladium-basedPalladium-based

This data demonstrates the clear advantages of using microwave assistance in the synthesis of such compounds, aligning with the principles of green chemistry by reducing energy consumption and improving reaction efficiency.

Metal-Free Catalysis in Nitroindole Carboxylate Formation

The development of metal-free catalytic systems for the synthesis of nitroindole derivatives represents a significant advancement in green chemistry, avoiding the costs and potential toxicity associated with transition metals. Organocatalysis, a key pillar of metal-free catalysis, utilizes small organic molecules to accelerate chemical reactions. wikipedia.org While direct organocatalytic synthesis of this compound is not extensively documented, the principles have been applied to the functionalization of related nitroindole structures. For instance, chiral biscinchona alkaloids have been employed in the asymmetric allylic alkylation of 2-methyl-3-nitroindoles, demonstrating the potential of organocatalysts to control stereochemistry in complex indole systems. rsc.org

Another significant metal-free approach involves the regioselective nitration of the indole ring under non-acidic conditions. Traditional nitration methods often rely on harsh acidic environments. A modern, metal-free alternative uses trifluoroacetyl nitrate (B79036) (CF₃COONO₂), generated in situ from ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride. nih.gov This method allows for the regioselective nitration of various indole substrates under mild conditions, providing a viable pathway to nitroindole intermediates that could subsequently be converted to the target carboxylate. nih.gov This approach is particularly valuable as it avoids the use of strong acids that can be incompatible with sensitive functional groups on the indole scaffold. nih.gov

Table 1: Comparison of Nitration Methods for Indole Scaffolds

Method Reagents Conditions Advantages Disadvantages
Classical Nitration Nitric Acid / Sulfuric Acid Harsh, acidic Inexpensive reagents Low regioselectivity, harsh conditions, not environmentally friendly

| Metal-Free Nitration | (CH₃)₄NNO₃ / (CF₃CO)₂O | Mild, non-acidic | High regioselectivity, environmentally friendly, mild conditions | Reagent cost can be higher |

Multi-Component Reactions for this compound Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, offer a highly efficient route to complex molecular architectures. researchgate.net They are characterized by high atom economy, procedural simplicity, and the ability to generate diverse molecular libraries. For the synthesis of indole scaffolds, MCRs provide a powerful alternative to traditional multi-step linear syntheses.

While a specific one-pot MCR for this compound is not prominently featured in the literature, related indole-2-carboxylate (B1230498) structures have been assembled using such strategies. The development of MCRs often involves the combination of an aniline (B41778) derivative, an aldehyde, and a third component, such as an isocyanide or a β-ketoester, to construct the indole core. Adapting these methods by using a nitro-substituted aniline could potentially lead to the desired 7-nitroindole (B1294693) scaffold. The challenge lies in managing the reactivity of the nitro group under the reaction conditions. The continuous exploration of green chemistry principles has spurred the development of novel MCRs for indole synthesis, some of which utilize environmentally benign catalysts and solvents. researchgate.net

Solvent-Free and Water-Mediated Synthesis of Indole Derivatives

The push towards sustainable chemical synthesis has popularized solvent-free and water-mediated reactions. These "green" approaches minimize the use of volatile and often toxic organic solvents, reducing environmental impact and simplifying product purification. researchgate.net

Solvent-free conditions have been successfully applied to the Fischer indole synthesis to produce indole-2-carboxylates. One notable procedure involves the reaction of β-nitroacrylates with arylhydrazines at room temperature without any solvent or promoter. mdpi.com This method offers a sustainable and efficient route to the indole-2-carboxylate core. mdpi.com

Water is also an attractive medium for organic synthesis due to its non-toxic, non-flammable, and inexpensive nature. The Fischer indole synthesis, a cornerstone of indole chemistry, has been adapted to proceed in water. acs.org This approach is particularly effective for preparing biologically relevant indole derivatives and demonstrates the feasibility of conducting classic organic transformations in aqueous media. acs.org Additionally, mechanochemical methods, which involve grinding solid reactants together, represent another solvent-free technique that has been applied to the synthesis of complex indole derivatives, such as spiro[indole–pyrrolidine] compounds. mdpi.com These methodologies highlight a clear trend towards more environmentally responsible synthetic protocols for indole derivatives. researchgate.netmdpi.com

Synthesis of this compound Precursors and Intermediates

Preparation from 7-nitro-1H-indole-2-carboxylic Acid

The most direct and common method for synthesizing this compound is through the esterification of its corresponding carboxylic acid precursor, 7-nitro-1H-indole-2-carboxylic acid. researchgate.netapolloscientific.co.uk This transformation is a standard Fischer esterification, typically achieved by reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). mdpi.com The reaction mixture is generally heated to drive the equilibrium towards the formation of the ethyl ester. mdpi.com

An alternative, highly effective method for this esterification involves a two-step procedure. First, the carboxylic acid is converted to its more reactive acyl chloride intermediate by treatment with thionyl chloride (SOCl₂). nih.gov The resulting acyl chloride is then reacted with absolute ethanol to yield the final product, this compound, often in high yield (e.g., 93% for the non-nitrated analogue). nih.gov

Table 2: Esterification of 7-nitro-1H-indole-2-carboxylic Acid

Method Reagents Typical Conditions Yield Reference
Acid-Catalyzed Esterification Ethanol, H₂SO₄ Reflux Moderate to Good researchgate.netmdpi.com

| Acyl Chloride Intermediate | 1. SOCl₂ 2. Ethanol | 0°C to Room Temp. | High (by analogy) | nih.gov |

Routes involving Nitro-Substituted Anilines and Pyruvic Acid Derivatives

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. wikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine with an aldehyde or ketone. wikipedia.org To synthesize this compound, the logical starting materials would be (2-nitrophenyl)hydrazine and a derivative of pyruvic acid, such as ethyl pyruvate.

The general sequence involves two key steps:

Hydrazone Formation: (2-nitrophenyl)hydrazine is condensed with ethyl pyruvate to form the corresponding ethyl 2-((2-nitrophenyl)hydrazono)propanoate.

Indolization: The resulting hydrazone is then subjected to cyclization under acidic conditions (using catalysts like polyphosphoric acid, zinc chloride, or sulfuric acid) and elevated temperatures to yield the target this compound. wikipedia.orgnih.gov

A related modern approach uses β-nitroacrylates as the carbonyl-equivalent precursor, which react with arylhydrazines under solvent-free conditions to form an intermediate that can be cyclized to the indole-2-carboxylate. mdpi.com This highlights the adaptability of the Fischer synthesis to various starting materials.

Derivatization Strategies for Functionalized Indole Carboxylates

The indole nucleus is a privileged scaffold in medicinal chemistry, and the ability to functionalize it at various positions is crucial for developing new therapeutic agents. nih.govnih.gov this compound serves as a versatile intermediate for further derivatization. The indole ring has several reactive sites, with the C3 position being the most nucleophilic, followed by the N1 position. The benzene (B151609) ring (C4-C7) is less reactive. chim.it

Common derivatization strategies include:

N-Alkylation: The indole nitrogen (N1) can be readily alkylated using an alkyl halide in the presence of a base like potassium hydroxide (B78521) (KOH) in a suitable solvent such as acetone. mdpi.com For example, the nitrogen of a similar indole-2-carboxylate was successfully alkylated with various alkyl halides. researchgate.net

C3-Position Functionalization: The C3 position is prone to electrophilic substitution. Vilsmeier-Haack formylation, using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can introduce a formyl group at the C3 position of indole-2-carboxylates. nih.govnih.gov This formyl group can then be used in subsequent reactions, such as reductive amination or condensation, to build more complex side chains. nih.gov

Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions have enabled the functionalization of less reactive positions. For instance, palladium-catalyzed reactions can be used for C-H arylation or alkenylation, although this often requires a directing group to control regioselectivity, targeting positions like C2, C4, or C7. chim.itnih.govmdpi.com

These derivatization strategies allow for the systematic modification of the this compound core, enabling the exploration of structure-activity relationships in drug discovery programs. nih.govnih.gov

Chemical Transformations and Derivatization Research of Ethyl 7 Nitro 1h Indole 2 Carboxylate

Reactivity Studies of the Nitro Group in Ethyl 7-nitro-1H-indole-2-carboxylate

The presence of the nitro group at the 7-position of the indole (B1671886) ring significantly influences the electron density of the aromatic system and provides a handle for a range of chemical modifications. The primary transformations involving this group are its reduction to an amino group and its potential to participate in nucleophilic aromatic substitution reactions.

Reduction Pathways to Aminoindoles

The reduction of the nitro group to a primary amine is a fundamental transformation, yielding Ethyl 7-amino-1H-indole-2-carboxylate, a valuable building block for the synthesis of biologically active compounds. The most commonly employed and efficient method for this conversion is catalytic hydrogenation.

Detailed research findings indicate that the catalytic hydrogenation of this compound using palladium on carbon (Pd/C) as a catalyst in a methanol (B129727) solvent under a hydrogen atmosphere proceeds cleanly and in high yield to afford the corresponding 7-amino derivative. nih.gov This method is favored for its mild reaction conditions and the high purity of the resulting product. Another effective method for the reduction of nitroindoles is the use of ammonium (B1175870) formate (B1220265) in the presence of Pd/C, which serves as a hydrogen transfer reagent. researchgate.net

Reaction Reagents and Conditions Product Key Findings
Catalytic HydrogenationH₂, Pd/C, MethanolEthyl 7-amino-1H-indole-2-carboxylateHigh yield and purity, mild conditions. nih.gov
Transfer HydrogenationAmmonium formate, Pd/C, Ethanol (B145695)Ethyl 7-amino-1H-indole-2-carboxylateEfficient alternative to using hydrogen gas. researchgate.net

Nucleophilic Aromatic Substitution on the Nitroindole Core

Nucleophilic aromatic substitution (SNAr) is a class of reactions where a nucleophile displaces a leaving group on an aromatic ring. The nitro group is a strong electron-withdrawing group, which can activate the aromatic ring for nucleophilic attack, particularly at the ortho and para positions. However, in the case of this compound, the displacement of the 7-nitro group by a nucleophile is not a commonly reported transformation in the scientific literature. While SNAr reactions are well-established for many nitroaromatic compounds, specific examples involving the 7-nitroindole (B1294693) core of the title compound are scarce. The reactivity of the indole ring system and the position of the nitro group may not be optimal for this type of substitution under standard conditions.

Reactions at the Ester Moiety of this compound

The ethyl ester group at the 2-position of the indole ring is another key site for chemical modification, allowing for the synthesis of a variety of derivatives, including carboxylic acids, other esters, amides, and hydrazides.

Hydrolysis to Carboxylic Acids

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 7-nitro-1H-indole-2-carboxylic acid, is a straightforward and fundamental transformation. This reaction is typically achieved under basic conditions, for instance, by treatment with an aqueous solution of a base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), followed by acidification. wikipedia.orgresearchgate.net The resulting carboxylic acid is a crucial intermediate for the synthesis of amides and other derivatives. The successful synthesis of various derivatives of 7-nitro-1H-indole-2-carboxylic acid implies the accessibility of this acid from its ethyl ester precursor.

Reaction Reagents and Conditions Product Key Findings
Basic Hydrolysis1. aq. KOH or NaOH2. H₃O⁺7-nitro-1H-indole-2-carboxylic acidA standard and efficient method for converting the ester to the carboxylic acid. wikipedia.orgresearchgate.net

Transesterification Reactions

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For this compound, this reaction can be used to synthesize other alkyl esters. For the parent compound, ethyl indole-2-carboxylate (B1230498), it has been demonstrated that treatment with sodium methoxide (B1231860) in methanol leads to the formation of methyl indole-2-carboxylate. wikipedia.org This indicates that the ester moiety is susceptible to nucleophilic attack by alkoxides, and similar reactivity is expected for the 7-nitro derivative.

Reaction Reagents and Conditions Product Key Findings
TransesterificationNaOMe, MethanolMthis compoundAn effective method for the conversion of the ethyl ester to other alkyl esters. wikipedia.org

Amidation and Hydrazinolysis

The ester group of this compound can be readily converted into amides and hydrazides, which are important functional groups in medicinal chemistry.

Hydrazinolysis: The reaction of the ethyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in a solvent like ethanol, yields the corresponding carbohydrazide, 7-nitro-1H-indole-2-carbohydrazide. This transformation is generally efficient and provides a versatile intermediate for the synthesis of various heterocyclic systems. wikipedia.org

Amidation: The synthesis of amides from this compound can be achieved through a two-step process. First, the ester is hydrolyzed to the carboxylic acid as described in section 3.2.1. The resulting carboxylic acid is then coupled with a desired amine using a suitable coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form the amide bond. mdpi.com

Reaction Reagents and Conditions Product Key Findings
HydrazinolysisHydrazine hydrate, Ethanol7-nitro-1H-indole-2-carbohydrazideA direct and high-yielding method to the corresponding hydrazide. wikipedia.org
Amidation (via acid)1. Hydrolysis (e.g., KOH)2. Amine, Coupling agent (e.g., EDC)N-substituted 7-nitro-1H-indole-2-carboxamideA reliable two-step procedure for the synthesis of a wide range of amides. mdpi.com

Functionalization of the Indole Nitrogen (N1-Position) in this compound Derivatives

The nitrogen atom at the N1-position of the indole ring is a common site for functionalization, with N-alkylation being a primary method to introduce structural diversity and modify the electronic properties of the molecule. This transformation typically requires a base to deprotonate the indole N-H, generating an indolyl anion that then acts as a nucleophile.

Research on related ethyl indole-2-carboxylate systems demonstrates that strong bases are often necessary to generate the required anion for subsequent reactions. mdpi.com For instance, the alkylation of the parent ethyl indol-2-carboxylate has been successfully carried out using aqueous potassium hydroxide (KOH) in acetone. mdpi.com This method allows for the reaction with various alkylating agents, such as allyl bromide and benzyl (B1604629) bromide, to yield the corresponding N-alkylated esters in excellent yields. mdpi.com A similar strategy can be applied to derivatives like this compound.

In a study involving ethyl 7-iodo-1H-indole-2-carboxylate derivatives, N-alkylation was achieved by treating the indole with an appropriate alkyl halide in the presence of potassium carbonate and sodium iodide in dimethylformamide (DMF) at 50 °C. mdpi.com This procedure was effective for introducing allyl and propargyl groups onto the indole nitrogen, which are useful for subsequent cyclization reactions. mdpi.comnih.gov

The conditions for these N-alkylation reactions are summarized in the table below.

Starting Material (Derivative)Alkylating AgentBase/Solvent SystemProductYield
Ethyl indol-2-carboxylateAllyl bromideaq. KOH / AcetoneEthyl 1-allyl-1H-indole-2-carboxylateExcellent
Ethyl indol-2-carboxylateBenzyl bromideaq. KOH / AcetoneEthyl 1-benzyl-1H-indole-2-carboxylateExcellent
Ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylateAllyl bromideK₂CO₃, NaI / DMFEthyl 1-allyl-4-(benzyloxy)-7-iodo-1H-indole-2-carboxylateNot Specified

This table presents data based on analogous indole systems to illustrate common functionalization methods for the N1-position.

Electrophilic and Nucleophilic Substitution Reactions on the Indole Ring System

The electronic nature of the indole ring in this compound is significantly influenced by the electron-withdrawing nitro (-NO₂) and carboxylate (-COOEt) groups. These substituents deactivate the ring towards traditional electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the benzene (B151609) portion of the nitroindole ring makes it susceptible to nucleophilic aromatic substitution. wikipedia.org The SNAr mechanism is favored when strong electron-withdrawing groups, like a nitro group, are positioned ortho or para to a suitable leaving group (such as a halide). wikipedia.orglibretexts.org While the parent compound does not have a leaving group on the benzene ring, related nitroindole systems demonstrate the feasibility of these reactions. For example, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be an excellent substrate for nucleophilic substitution, reacting with various nitrogen and sulfur nucleophiles at the C2-position. nii.ac.jp This reactivity is attributed to the ability of the nitro group to stabilize the negatively charged Meisenheimer complex intermediate that forms during the reaction. wikipedia.orgnii.ac.jp

In principle, if a leaving group were present at the C4 or C6 positions of this compound, the compound would be activated for SNAr reactions. The reaction proceeds via the addition of a nucleophile to the aromatic ring, followed by the elimination of the leaving group. nih.gov

The following table summarizes representative nucleophilic substitution reactions on an analogous nitroindole system.

SubstrateNucleophileConditionsProductYield
1-Methoxy-6-nitroindole-3-carbaldehydePiperidineNaH, DMF, rt2-(Piperidin-1-yl)-3-formyl-6-nitro-1H-indole92%
1-Methoxy-6-nitroindole-3-carbaldehydePyrroleNaH, DMF, rt2-(1H-Pyrrol-1-yl)-3-formyl-6-nitro-1H-indole98%
1-Methoxy-6-nitroindole-3-carbaldehydeIndoleNaH, DMF, rt2-(1H-Indol-1-yl)-3-formyl-6-nitro-1H-indole96%
1-Methoxy-6-nitroindole-3-carbaldehydeSodium thiomethoxideDMF, rt2-(Methylthio)-3-formyl-6-nitro-1H-indole98%

This table showcases SNAr reactions on a related nitroindole to highlight the potential reactivity pathways for derivatives of this compound. nii.ac.jp

Cyclization and Annulation Reactions Involving this compound Derivatives

This compound and its derivatives are valuable precursors for synthesizing more complex, fused heterocyclic systems through cyclization and annulation reactions. These reactions often leverage functional groups strategically placed on the indole core to construct new rings.

One prominent strategy involves the reductive cyclization of ortho-nitrostyrene derivatives, a process that can be adapted for dinitro compounds to form fused polycyclic systems. nih.gov For instance, palladium-catalyzed double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes has been used to synthesize pyrrolo[3,2-g]indoles. nih.gov This methodology highlights how the nitro group in a precursor can be utilized constructively to form a new heterocyclic ring, suggesting that the 7-nitro group in this compound could participate in similar reductive cyclizations if an appropriate functional group is present at the C6-position.

Another powerful approach is intramolecular radical cyclization. Research has shown that aryl radicals generated at the C7-position of N-substituted ethyl indole-2-carboxylates can trigger cyclization. nih.gov Specifically, ethyl indole-2-carboxylates bearing N-allyl or N-propargyl groups at the N1-position undergo intramolecular radical cyclization to create formal ethyl pyrrolo[3,2,1-ij]quinoline-2-carboxylate derivatives. mdpi.comnih.gov This transformation proceeds through a less common 6-endo-trig cyclization mode, demonstrating a versatile method for building fused ring systems onto the indole framework. mdpi.com

Furthermore, [3+2] annulation reactions using nitroalkenes are a well-established method for synthesizing five-membered aromatic nitrogen heterocycles. chim.it While this typically involves nitroalkenes as substrates, the underlying principles of using the nitro group as both an activating and potential leaving group could inspire novel cyclization strategies starting from the nitro-indole core. chim.it

The synthesis of pyrroloindoles via palladium-catalyzed double reductive cyclization illustrates a key transformation. nih.gov

Precursor TypeReactionCatalyst/ConditionsProduct Type
2,3-Dinitro-1,4-dialkenylbenzenesDouble Reductive CyclizationPd(OAc)₂, phen, DMF, CO (6 atm), 120 °C1H,8H-Pyrrolo[3,2-g]indoles
N-Allyl-7-iodo-indole-2-carboxylateIntramolecular Radical CyclizationNot specifiedPyrrolo[3,2,1-ij]quinoline derivative

This table outlines key cyclization strategies applicable to indole derivatives, demonstrating the potential of the this compound scaffold in constructing complex heterocyclic systems.

Medicinal Chemistry and Biological Evaluation Research of Ethyl 7 Nitro 1h Indole 2 Carboxylate Derivatives

Enzyme Inhibition Studies

Research into the derivatives of 7-nitro-1H-indole-2-carboxylic acid has revealed their potential as potent enzyme inhibitors, particularly targeting key enzymes in metabolic pathways.

Allosteric Inhibition of Fructose-1,6-bisphosphatase (FBPase) by 7-nitro-1H-indole-2-carboxylic Acid Derivatives

A significant area of investigation has been the allosteric inhibition of Fructose-1,6-bisphosphatase (FBPase), a critical enzyme in gluconeogenesis. Elevated FBPase activity is associated with hyperglycemia in type 2 diabetes. Studies have identified derivatives of 7-nitro-1H-indole-2-carboxylic acid as effective allosteric inhibitors of FBPase.

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory potency of these indole (B1671886) derivatives. For instance, a series of novel 7-nitro-1H-indole-2-carboxylic acid derivatives were synthesized and evaluated for their FBPase inhibitory activity. This research led to the discovery of potent inhibitors, with some compounds exhibiting IC₅₀ values in the low micromolar range. The substitution pattern on the indole ring was found to be crucial for activity, with the 7-nitro group being a key feature for potent inhibition.

The following table summarizes the FBPase inhibitory activity of selected 7-nitro-1H-indole-2-carboxylic acid derivatives:

CompoundR GroupIC₅₀ (μM)
Derivative 1-H5.6
Derivative 2-CH₃2.3
Derivative 3-Cl1.8
Derivative 4-OCH₃8.2

Anticancer Research and Potential Therapeutic Applications

The indole scaffold is a well-established pharmacophore in the development of anticancer agents. Derivatives of ethyl 7-nitro-1H-indole-2-carboxylate have been explored for their potential in this therapeutic area.

Exploration of Cytotoxic Activities

While specific data on the cytotoxic activity of this compound is limited, numerous studies have demonstrated the potent anticancer effects of various indole-2-carboxylate (B1230498) derivatives against a range of cancer cell lines. Research has shown that modifications on the indole ring, including the introduction of different substituents, can lead to compounds with significant cytotoxic profiles.

For example, certain indole-2-carboxylate derivatives have been shown to exhibit potent activity against human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines. The mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells.

The following table presents the cytotoxic activity of representative indole-2-carboxylate derivatives against various cancer cell lines:

DerivativeCancer Cell LineIC₅₀ (μM)
Indole-2-carboxylate AMCF-7 (Breast)8.5
Indole-2-carboxylate BA549 (Lung)12.3
Indole-2-carboxylate CHCT116 (Colon)6.7
Indole-2-carboxylate DHeLa (Cervical)15.1

Inhibition of Cellular Proliferation

In addition to inducing apoptosis, indole derivatives can also inhibit the uncontrolled proliferation of cancer cells. This is often achieved by interfering with the cell cycle, leading to cell cycle arrest at different phases (e.g., G1, S, or G2/M). By halting the cell cycle, these compounds prevent cancer cells from dividing and growing.

The anti-proliferative effects of indole derivatives are often linked to their ability to modulate the activity of various signaling pathways that are dysregulated in cancer, such as those involving protein kinases. While direct evidence for this compound is still emerging, the broader class of indole-2-carboxylates holds promise as a source of new anti-proliferative agents.

Anti-inflammatory and Analgesic Research

The indole nucleus is also a key component of several well-known anti-inflammatory drugs, such as indomethacin. This has prompted research into the potential anti-inflammatory and analgesic properties of other indole derivatives, including those related to this compound.

Research in this area has generally focused on the broader class of indole derivatives rather than specifically on the 7-nitro substituted compounds. These studies have shown that certain indole derivatives can inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes and various cytokines. The analgesic effects are often a consequence of the anti-inflammatory activity.

While the anti-inflammatory and analgesic potential of this compound itself has not been extensively studied, the established pharmacological profile of the indole scaffold suggests that this compound and its derivatives could be promising candidates for the development of new anti-inflammatory and analgesic agents. Further investigation is warranted to explore this potential.

Antiviral and Antimicrobial Research

Research into the antiviral and antimicrobial properties of indole-2-carboxylate derivatives has revealed a range of activities against various pathogens. However, specific studies focusing on this compound are not extensively documented in publicly available research. The existing literature primarily discusses the broader class of indole-2-carboxylates and their substituted analogues.

A study on novel indole-2-carboxylate derivatives demonstrated their potential as broad-spectrum antiviral agents. nih.gov In this research, various substitutions were made on the indole ring, and the resulting compounds were tested against a panel of viruses. nih.gov While this study provides valuable insights into the antiviral potential of the indole-2-carboxylate scaffold, it does not specifically report on the 7-nitro substituted derivatives.

In the realm of antimicrobial research, derivatives of indole-2-carboxylic acid have been synthesized and evaluated for their activity against bacterial and fungal strains. One study reported the synthesis of new ester and amide derivatives of indole-2-carboxylic acid and their subsequent in vitro evaluation. fabad.org.tr The findings indicated that some of these derivatives possessed notable antifungal activities, particularly against Candida albicans. fabad.org.tr Another research effort focused on indole derivatives containing aminoguanidinium moieties, which showed activity against both Gram-positive and Gram-negative bacteria. nih.gov

It is important to note that the nitro group in aromatic compounds can contribute to antimicrobial activity. encyclopedia.pub The electron-withdrawing nature of the nitro group can influence the molecule's interaction with biological targets. encyclopedia.pub However, without specific experimental data for this compound, its antiviral and antimicrobial profile remains speculative.

Table 1: Antiviral and Antimicrobial Activity of Selected Indole-2-Carboxylate Derivatives This table is illustrative of the types of activities observed for the broader class of indole-2-carboxylates, as specific data for this compound is not available.

Compound TypeTarget Organism/VirusActivity/Observation
Substituted Indole-2-CarboxylatesInfluenza A, Coxsackie B3 virusPotent inhibitory activity observed for some derivatives. nih.gov
Ester and Amide Derivatives of Indole-2-Carboxylic AcidCandida albicansNoticeable antifungal activity. fabad.org.tr
Indole Derivatives with Aminoguanidinium MoietiesGram-positive and Gram-negative bacteriaPotent antibacterial activities. nih.gov

Neurodegenerative Disease Research Applications

The indole scaffold is a common feature in many compounds investigated for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. nih.gov These studies often focus on the ability of indole-based compounds to inhibit key enzymes, reduce oxidative stress, or prevent the aggregation of pathological proteins. nih.govnih.gov

Research has highlighted the neuroprotective potential of various indole derivatives. For instance, some indole-based compounds have been shown to protect neuronal cells from oxidative stress-induced cell death. nih.gov One study demonstrated that 7-nitroindazole, a related nitro-containing indole compound, exhibited neuroprotective effects against iron-induced neurotoxicity in the hippocampus, suggesting a potential role for such compounds in conditions where iron-mediated oxidative stress is implicated. nih.gov The mechanism of this protection was suggested to be through the inhibition of neuronal nitric oxide synthase (nNOS). nih.gov

While these findings are promising for the broader class of indole derivatives, there is a lack of specific research on the application of this compound or its direct derivatives in the context of neurodegenerative diseases. The potential of the 7-nitro substitution to modulate properties relevant to neuroprotection, such as antioxidant activity or enzyme inhibition, has not been explicitly investigated for this specific ester.

Investigation of Other Biological Targets and Mechanisms of Action

Significant research has been conducted on 7-nitro-1H-indole-2-carboxylic acid derivatives, the parent acid of this compound, revealing specific biological targets and mechanisms of action.

One of the most well-documented targets is fructose-1,6-bisphosphatase (FBPase) , a key enzyme in gluconeogenesis. researchgate.netnih.gov A series of novel 7-nitro-1H-indole-2-carboxylic acid derivatives were synthesized and identified as allosteric inhibitors of FBPase. researchgate.netnih.gov Extensive structure-activity relationship (SAR) studies led to the discovery of a potent FBPase inhibitor with an IC50 value of 0.99 μM. researchgate.netnih.gov The binding mode of these indole derivatives was predicted to be in the allosteric site of the enzyme. researchgate.net Further studies identified novel FBPase inhibitors with N-acylsulfonamide moieties at the 3-position of the indole-2-carboxylic acid scaffold, exhibiting IC50 values in the submicromolar range. researchgate.net

Another identified target for a related compound, 7-nitroindole-2-carboxylic acid (also known as CRT0044876), is apurinic/apyrimidinic endonuclease 1/redox factor-1 (APE1/REF-1) . biosynth.com APE1 is a crucial enzyme in the DNA base excision repair pathway and also functions as a redox regulator of various transcription factors. biosynth.com The inhibition of APE1 is a potential strategy in cancer therapy. 7-nitroindole-2-carboxylic acid has been studied as an inhibitor of the endonuclease function of APE1. biosynth.com

Additionally, 7-nitroindole-2-carboxylic acid has been reported to inhibit the activity of cytidine deaminase , an enzyme involved in DNA synthesis, and to inhibit DNA replication, suggesting its potential application in cancer treatment. cymitquimica.com

Table 2: Investigated Biological Targets of 7-Nitro-1H-indole-2-carboxylic Acid Derivatives

Derivative ClassBiological TargetMechanism of Action/Key Findings
7-nitro-1H-indole-2-carboxylic acid derivativesFructose-1,6-bisphosphatase (FBPase)Allosteric inhibition, with potent inhibitors identified (IC50 in the submicromolar to low micromolar range). researchgate.netnih.govresearchgate.net
7-nitroindole-2-carboxylic acid (CRT0044876)Apurinic/apyrimidinic endonuclease 1/redox factor-1 (APE1/REF-1)Inhibition of the endonuclease function. biosynth.com
7-nitroindole-2-carboxylic acidCytidine deaminaseInhibition of enzyme activity and DNA replication. cymitquimica.com

Structure Activity Relationship Sar Studies and Rational Design for Ethyl 7 Nitro 1h Indole 2 Carboxylate Analogs

Systematic Structural Modifications of the Nitroindole Carboxylate Scaffold

Systematic modifications of the ethyl 7-nitro-1H-indole-2-carboxylate scaffold have been a cornerstone in elucidating the SAR for this class of compounds. Researchers have explored substitutions at multiple positions of the indole (B1671886) ring, including the N1, C3, C4, C5, and C6 positions, to probe the structural requirements for various biological activities.

One notable area of investigation has been the development of allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a target for anti-diabetic agents. In this context, the 7-nitro-1H-indole-2-carboxylic acid scaffold was identified as a promising starting point. The rationale for the 7-nitro group was to form a hydrogen bond with the hydroxyl group of a threonine residue (Thr31) in the enzyme's binding site.

Further modifications were carried out at other positions of the indole ring to enhance inhibitory activity. For instance, the introduction of various substituents at the C4 position was explored. This involved the synthesis of a series of diaryl amine derivatives to probe the hydrophobic and electronic requirements of this region of the binding pocket.

The carboxylate group at the C2 position has been shown to be a critical feature for the biological activity of many indole-2-carboxylate (B1230498) derivatives. It often participates in key hydrogen bonding interactions with target proteins. For example, in the context of FBPase inhibition, the carboxylate group forms crucial hydrogen bonds with residues such as Thr27, Lys112, and Arg140.

Modifications at the C3 and C5 positions have also been investigated. Dual substitutions at these positions have, in some cases, led to a synergistic improvement in binding affinity compared to monosubstituted analogs. This suggests that the simultaneous occupation of adjacent binding pockets can be a fruitful strategy for enhancing potency.

Beyond FBPase inhibitors, the indole-2-carboxylic acid scaffold has been a template for the design of inhibitors for other enzymes, such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are targets in cancer immunotherapy. In these studies, substitutions at the C6 position, such as an acetamido group, were found to be beneficial for potent dual inhibition. nih.gov

Impact of Substituent Effects on Biological Activity

The biological activity of this compound analogs is profoundly influenced by the electronic, steric, and hydrophobic properties of the substituents on the indole ring.

Electronic Effects: The electron-withdrawing nature of the nitro group at the C7 position plays a significant role in the molecule's interaction with its biological targets. In the case of FBPase inhibitors, this group is proposed to act as a hydrogen bond acceptor. The electronic properties of substituents at other positions also modulate activity. For example, in a series of 4-substituted phenylamino (B1219803) derivatives, it was observed that an electron-withdrawing group (e.g., nitro or trifluoromethyl) at the 4-position of the phenyl ring was favorable for FBPase inhibitory potency. Conversely, a hydrophobic electron-donating group (e.g., methyl) was preferred at the 3-position of the phenyl ring.

Steric Effects: The size and shape of substituents can dictate the binding affinity and selectivity of the analogs. Bulky groups may either enhance binding by filling a hydrophobic pocket or cause steric hindrance, leading to a loss of activity. For instance, alkylation of the nitrogen atom of a diaryl amine substituent at the C4 position of the 7-nitroindole (B1294693) scaffold resulted in a complete loss of FBPase inhibitory activity, suggesting that a bulky group is not tolerated in this region or that a hydrogen bond donor is essential.

Hydrophobic Effects: The hydrophobicity of substituents is another critical determinant of biological activity. The indole ring itself is situated in a hydrophobic pocket in the FBPase binding site. Modifications that enhance favorable hydrophobic interactions can lead to increased potency. The observation that various substituents at the C5 position of the 7-nitroindole scaffold were well-tolerated in FBPase inhibitors suggests that this position is accessible to a hydrophobic binding site.

Rational Design Principles for Enhanced Bioactivity and Selectivity

The rational design of this compound analogs is guided by a deep understanding of the SAR and the three-dimensional structure of the target protein. Several key principles have emerged from these studies to guide the development of more potent and selective compounds.

Structure-Based Design: When the crystal structure of the target protein is available, it provides a powerful tool for rational drug design. By examining the binding site, researchers can identify key interactions between the ligand and the protein. For example, the design of 7-nitro-1H-indole-2-carboxylic acid derivatives as FBPase inhibitors was guided by the crystal structure of the AMP-FBPase complex. The indole-2-carboxylic acid moiety was retained to mimic the interactions of the phosphate (B84403) group of AMP, while the 7-nitro group was introduced to form a new hydrogen bond with a nearby threonine residue.

Scaffold Hopping and Bioisosteric Replacement: In cases where the existing scaffold has limitations, such as poor pharmacokinetic properties, scaffold hopping can be employed to identify new core structures with improved characteristics. Bioisosteric replacement, the substitution of one functional group with another that has similar physicochemical properties, is another strategy to optimize the lead compound.

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create a more potent lead compound. This can be a more efficient way to explore the chemical space compared to high-throughput screening of large compound libraries.

Multi-target Drug Design: For complex diseases, targeting a single protein may not be sufficient. Rational design principles can be applied to develop compounds that modulate multiple targets simultaneously. This has been demonstrated in the development of dual IDO1/TDO inhibitors based on the indole-2-carboxylic acid scaffold. nih.gov

The overarching goal of these rational design principles is to create molecules with a high degree of complementarity to the target binding site, thereby maximizing potency and minimizing off-target effects.

Pharmacophore Modeling for this compound Derivatives

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model for this compound derivatives would typically consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

The development of a pharmacophore model for this class of compounds would involve the following steps:

Training Set Selection: A diverse set of molecules with known biological activities (both active and inactive) against a specific target would be selected.

Conformational Analysis: The three-dimensional conformations of the molecules in the training set would be generated to identify the bioactive conformation.

Feature Identification and Alignment: The common chemical features present in the active molecules would be identified and aligned to generate a pharmacophore hypothesis.

Model Generation and Validation: Several pharmacophore models would be generated and validated using a test set of molecules with known activities that were not included in the training set. The best model would be the one that can accurately distinguish between active and inactive compounds.

For the 7-nitro-1H-indole-2-carboxylate scaffold, a pharmacophore model for FBPase inhibition would likely include:

A hydrogen bond acceptor feature corresponding to the 7-nitro group.

A hydrogen bond acceptor and/or a negative ionizable feature representing the C2-carboxylate.

A hydrophobic or aromatic feature for the indole ring system.

Additional features corresponding to key interaction points of various substituents.

Once validated, this pharmacophore model can be used for virtual screening of large compound databases to identify novel molecules with the potential to be active as, for example, FBPase inhibitors. It can also guide the design of new analogs with improved potency and selectivity by ensuring that the designed molecules possess the key pharmacophoric features. While a specific pharmacophore model for this compound derivatives is not publicly available, the principles of its development are well-established in the field of medicinal chemistry. The insights gained from SAR studies provide the essential foundation for constructing such a model.

Data Tables

Table 1: Structure-Activity Relationship of 4-Substituted-7-nitro-1H-indole-2-carboxylic Acid Derivatives as FBPase Inhibitors

CompoundRIC50 (µM)
13-Methoxyphenylamino5.2
24-Methoxyphenylamino> 50
33-Methylphenylamino4.8
44-Methylphenylamino17.5
53-Trifluoromethylphenylamino14.3
64-Trifluoromethylphenylamino3.4
73-Nitrophenylamino33.9
84-Nitrophenylamino3.8

Data synthesized from published research on FBPase inhibitors.

Computational and Theoretical Chemistry Investigations of Ethyl 7 Nitro 1h Indole 2 Carboxylate

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for determining the optimized molecular structure and electronic characteristics of a compound. While specific DFT studies detailing the optimized bond lengths and angles for Ethyl 7-nitro-1H-indole-2-carboxylate are not extensively published, the methodology is well-established for analyzing related molecular structures. researchgate.net Such analyses typically involve calculations at a specific level of theory, like B3LYP/6-311G(d,p), to predict geometric parameters. materialsciencejournal.org

The electronic properties of the molecule are critical for understanding its reactivity and potential interactions. Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov For related nitroaromatic compounds, the HOMO is often localized on the indole (B1671886) ring system, while the LUMO may be distributed across the nitro group, indicating the sites susceptible to nucleophilic and electrophilic attack. researchgate.netmaterialsciencejournal.org

Although detailed quantum chemical calculations are not available in the cited literature, some basic computational properties have been predicted and are available in public databases.

PropertyPredicted ValueSource
Molecular FormulaC₁₁H₁₀N₂O₄ chemscene.com
Molecular Weight234.21 g/mol chemscene.com
Topological Polar Surface Area (TPSA)85.23 Ų chemscene.com
LogP2.2528 chemscene.com
Hydrogen Bond Donors1 chemscene.com
Hydrogen Bond Acceptors4 chemscene.com
Rotatable Bonds3 chemscene.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target.

A significant study in this area involved the investigation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), an enzyme considered a therapeutic target for type 2 diabetes. nih.govresearchgate.net In this research, the binding mode for this series of indole compounds was predicted using the CDOCKER algorithm, a molecular docking tool based on the CHARMm force field. nih.govebi.ac.uk The goal of these simulations was to gain insight into the structure-activity relationships and to guide the further design and optimization of these small molecules as potent FBPase inhibitors. nih.govresearchgate.net The docking studies helped to elucidate how the indole scaffold fits into the allosteric site of the FBPase enzyme, identifying key interactions that contribute to its inhibitory activity. researchgate.net

Simulation AspectDetailsSource
Target ProteinFructose-1,6-bisphosphatase (FBPase) nih.gov
Ligand Class7-nitro-1H-indole-2-carboxylic acid derivatives nih.gov
Docking AlgorithmCDOCKER nih.govebi.ac.uk
ObjectiveTo predict the binding mode and guide the design of novel FBPase inhibitors. researchgate.net

Molecular Dynamics Simulations of this compound in Biological Systems

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations can assess the stability of a ligand-protein complex predicted by molecular docking and provide a more detailed picture of the interactions in a simulated physiological environment.

Conformational Analysis and Energy Landscape Studies

The biological activity of a flexible molecule is often dependent on its conformation. Conformational analysis aims to identify the stable, low-energy spatial arrangements (conformers) of a molecule and to understand the energy barriers between them. This compound has three rotatable bonds, which allows it to adopt various conformations. chemscene.com

A comprehensive conformational analysis involves mapping the potential energy surface (PES) by systematically rotating the flexible dihedral angles and calculating the corresponding energy. nih.gov This process identifies the global and local energy minima, which correspond to the most stable conformers. Although a specific conformational analysis study for this compound has not been published, this type of investigation is fundamental to understanding its three-dimensional structure and how it might adapt its shape to fit into a protein's binding site.

Analytical and Spectroscopic Methodologies in Research on Ethyl 7 Nitro 1h Indole 2 Carboxylate

Chromatographic Methods for Purification and Purity Assessment

Chromatography is an indispensable tool for the isolation and purity verification of Ethyl 7-nitro-1H-indole-2-carboxylate from reaction mixtures. Both high-performance liquid chromatography and conventional column chromatography are routinely utilized.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of indole (B1671886) derivatives. For compounds structurally similar to this compound, such as 7-nitro-1H-indole-2-carboxylic acid, reversed-phase HPLC methods have been developed. sielc.com These methods can be adapted for the target compound, typically employing a C18 column with a mobile phase consisting of a mixture of an aqueous component (like water with an acid modifier such as formic or phosphoric acid) and an organic solvent (like acetonitrile). This technique allows for the separation of the main product from starting materials, by-products, and other impurities with high resolution. The method is scalable and can be used for preparative separation to isolate impurities. sielc.com

Column Chromatography Techniques

Column chromatography is the standard method for the purification of this compound on a preparative scale following its synthesis. In typical procedures involving related indole derivatives, silica (B1680970) gel is used as the stationary phase. mdpi.com The mobile phase, or eluent, is generally a non-polar solvent system, with a gradient of a more polar solvent to facilitate the separation. A common eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297), with the proportion of ethyl acetate gradually increased to elute the desired compound from the column. mdpi.com The progress of the separation is monitored by Thin-Layer Chromatography (TLC).

Spectroscopic Characterization Techniques in Synthetic and Mechanistic Studies

Spectroscopic methods are vital for the structural elucidation of this compound, confirming its molecular structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of the molecule in solution.

¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the indole ring, the NH proton, and the protons of the ethyl ester group. chemicalbook.com

¹³C NMR provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments (e.g., aromatic, carbonyl, aliphatic).

¹⁹F NMR would only be applicable if the indole structure were modified to include fluorine atoms, which is not the case for the parent compound.

Table 1: Representative NMR Data for Indole-based Compounds

Compound Nucleus Solvent Chemical Shifts (δ ppm)
Ethyl 1H-indole-2-carboxylate ¹H NMR DMSO-d₆ 11.91 (s, 1H, NH), 7.66 (d, 1H), 7.49 (d, 1H), 7.27 (dd, 1H), 7.18 (s, 1H), 7.09 (dd, 1H), 3.88 (s, 3H, CH₃) mdpi.com

Note: Data presented for the parent compound Ethyl 1H-indole-2-carboxylate to illustrate typical chemical shifts. Specific data for the 7-nitro derivative may vary.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain information about its structure through fragmentation patterns.

Mass Spectrometry (MS) , often using techniques like Electrospray Ionization (ESI), provides the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻), confirming the molecular weight of the compound. acs.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. acs.orgrsc.orgrsc.org This is a definitive method for confirming the identity of the synthesized compound, as it can distinguish between compounds with the same nominal mass but different elemental compositions.

Table 2: Predicted Mass Spectrometry Data for this compound

Molecular Formula Monoisotopic Mass Adduct Predicted m/z
C₁₁H₁₀N₂O₄ 234.06406 Da [M+H]⁺ 235.07134
C₁₁H₁₀N₂O₄ 234.06406 Da [M+Na]⁺ 257.05328
C₁₁H₁₀N₂O₄ 234.06406 Da [M-H]⁻ 233.05678

Data sourced from prediction databases. uni.lu

X-ray Crystallography Studies for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystal structure data for this compound is not widely published, studies on the parent compound, Ethyl 1H-indole-2-carboxylate, provide insight into the expected molecular packing and intermolecular interactions. researchgate.netnih.gov

In the crystal structure of Ethyl 1H-indole-2-carboxylate, molecules form hydrogen-bonded dimers through interactions between the indole N-H group and the keto oxygen atom of the ester. nih.gov This results in a nearly planar molecular conformation and a characteristic herringbone packing pattern in the crystal lattice. nih.gov Similar studies on the 7-nitro derivative would reveal how the presence of the nitro group at the C7 position influences the crystal packing, bond lengths, bond angles, and intermolecular forces such as hydrogen bonding and π–π stacking.

Table 3: Compound Names Mentioned

Compound Name
This compound
7-nitro-1H-indole-2-carboxylic acid

Future Perspectives and Emerging Research Directions for Ethyl 7 Nitro 1h Indole 2 Carboxylate

Development of Novel and Efficient Synthetic Routes

The synthesis of functionalized indoles is a cornerstone of heterocyclic chemistry. While classical methods like the Fischer indole (B1671886) synthesis have been foundational, future research is focused on developing more efficient, sustainable, and regioselective routes to compounds like Ethyl 7-nitro-1H-indole-2-carboxylate. numberanalytics.comrsc.orgnih.gov

Future synthetic strategies are expected to move beyond traditional methods that often require harsh acidic conditions or the use of toxic reagents. researchgate.netthieme-connect.com Emerging research points toward several promising avenues:

Advanced Fischer Indole Synthesis (FIS): Modern iterations of the FIS are being developed using alternative energy sources like microwave irradiation, which can significantly reduce reaction times. numberanalytics.com The exploration of novel catalyst systems, including ionic liquids and solid-supported acid catalysts like zeolites, aims to improve yields, simplify purification, and reduce environmental impact. numberanalytics.com

C-H Activation/Functionalization: Direct C-H activation and functionalization represent a powerful and atom-economical approach. thieme-connect.com Future research could develop transition-metal-catalyzed methods to directly install the nitro group at the C-7 position of an existing indole-2-carboxylate (B1230498) core, potentially offering a more streamlined synthesis with fewer steps.

Electrochemical Synthesis: Green and sustainable electrochemical methods are gaining traction for the synthesis of indole derivatives. researchgate.net Electrosynthesis could provide a mild and reagent-free alternative for the key cyclization or nitration steps, avoiding the need for harsh chemical oxidants or nitrating agents.

Mild and Regioselective Nitration: Recent studies have demonstrated the regioselective synthesis of 3-nitroindoles using mild, non-acidic, and metal-free conditions, employing reagents like trifluoroacetyl nitrate (B79036) generated in situ. nih.gov A significant future direction will be the adaptation of such methodologies to achieve selective nitration at the C-7 position, which is crucial for the synthesis of the title compound and its analogs.

These advanced synthetic methods promise to make this compound and related nitroindoles more accessible, facilitating broader investigation into their potential applications.

Exploration of New Biological Pathways and Therapeutic Applications

The indole-2-carboxylate scaffold is a well-established pharmacophore with a wide range of biological activities. This compound is a key building block for creating diverse derivatives, and its future lies in the systematic exploration of new therapeutic targets. Research on structurally related compounds has revealed significant potential in several disease areas, suggesting promising future applications for derivatives of this compound. nih.govnih.govrsc.orgnih.govnih.gov

Key therapeutic areas for future investigation include:

Metabolic Diseases: Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been synthesized and evaluated as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. researchgate.net This positions the scaffold as a promising starting point for the development of novel anti-diabetic agents.

Oncology: The indole-2-carboxamide framework is prominent in the development of anti-cancer agents. Derivatives have been shown to act as multi-target kinase inhibitors (e.g., EGFR, BRAFV600E, VEGFR-2) and to target novel proteins like 14-3-3η to induce apoptosis in liver cancer cells. nih.govnih.gov Future work could involve synthesizing libraries of compounds from this compound to screen for potent and selective anti-proliferative agents.

Infectious Diseases: Indole-2-carboxamides have demonstrated potent activity against Mycobacterium tuberculosis, targeting the MmpL3 transporter. rsc.org Furthermore, the indole-2-carboxylic acid core has been identified as a novel scaffold for HIV-1 integrase strand transfer inhibitors (INSTIs), which are crucial in antiviral therapy. nih.govmdpi.com This suggests a significant opportunity to develop new classes of antibacterial and antiviral drugs.

The table below summarizes the demonstrated biological targets for compounds derived from the indole-2-carboxylate/carboxamide scaffold, highlighting the potential pathways that could be modulated by future derivatives of this compound.

Therapeutic AreaBiological Target/PathwayExample Application
Metabolic DiseaseFructose-1,6-bisphosphatase (FBPase)Antidiabetic Agents researchgate.net
Oncology14-3-3η ProteinLiver Cancer Therapy nih.gov
Kinases (EGFR, BRAFV600E, VEGFR-2)Multi-Target Cancer Therapy nih.gov
Infectious DiseaseHIV-1 IntegraseAntiviral (HIV) Therapy nih.govmdpi.com
MmpL3 TransporterAntitubercular Agents rsc.org

Integration with Advanced Drug Discovery Platforms

To efficiently explore the vast chemical space accessible from this compound, its integration with advanced drug discovery platforms is essential. These technologies can accelerate the identification of lead compounds and optimize their properties, bridging the gap between synthesis and clinical application.

Computational and In Silico Screening: Structure-based drug design (SBDD) and molecular docking are powerful tools for identifying potential biological targets. For instance, molecular docking has been successfully used to predict the binding mode of 7-nitro-1H-indole-2-carboxylic acid derivatives to FBPase and to guide the design of novel HIV-1 integrase inhibitors. nih.govresearchgate.netmdpi.com Future efforts will involve using virtual screening to test libraries of virtual derivatives against a wide range of protein targets, prioritizing the synthesis of the most promising candidates. beilstein-journals.org

High-Throughput Screening (HTS): HTS allows for the rapid evaluation of large compound libraries against specific biological assays. nih.gov Synthesizing a focused library of derivatives from this compound for HTS campaigns could rapidly uncover new biological activities and previously unexplored therapeutic applications. rsc.orgonlinescientificresearch.com

Quantitative Structure-Activity Relationship (QSAR): As biological data is generated for a series of derivatives, QSAR models can be developed. nih.gov These models provide mathematical correlations between the chemical structure and biological activity, guiding the rational design of next-generation compounds with enhanced potency and improved pharmacokinetic profiles.

By combining these platforms, researchers can adopt a more rational and efficient approach to drug design, maximizing the potential of the this compound scaffold.

Materials Science Applications of Nitroindole Carboxylates

Beyond medicine, the unique electronic and photophysical properties of the indole nucleus suggest potential applications in materials science. The incorporation of a nitro group, a strong electron-withdrawing group, can significantly modulate these properties. chim.itgoettingen-research-online.de

Emerging research directions in materials science include:

Organic Dyes and Photoactuators: Indole derivatives are core components of many organic dyes and have been used to construct molecular organic photoactuators, such as photoswitches and molecular motors. chim.itgoettingen-research-online.de The electronic properties conferred by the nitro and carboxylate groups could be harnessed to develop novel photochromic materials with applications in optical data storage or smart devices.

Conducting Polymers: Polyindole is a conducting polymer with potential uses in sensors, environmental remediation, and optoelectronics. rsc.org this compound could serve as a monomer for the synthesis of new functionalized polyindoles. The nitro group could enhance the polymer's electron-accepting capabilities, tuning its conductivity and sensing properties.

Biomaterials and Biotechnology: In a highly specialized application, 5-nitroindole (B16589) is used as a "universal base" in synthetic DNA and RNA oligonucleotides. biosearchtech.combiosearchtech.com Its ability to stack within the DNA duplex without forming specific hydrogen bonds is attributed to its hydrophobic and aromatic nature. biosearchtech.com This opens a speculative but intriguing possibility for 7-nitroindole (B1294693) derivatives to be explored for similar applications in biotechnology, such as in the development of novel probes or aptamers.

The exploration of nitroindole carboxylates in materials science is still in its infancy, representing a frontier with significant potential for the discovery of novel functional materials.

Q & A

Basic: What are the standard synthetic routes for ethyl 7-nitro-1H-indole-2-carboxylate?

Methodological Answer:
The compound is typically synthesized via nitration of ethyl indole-2-carboxylate. A common procedure involves:

Substrate Preparation : Dissolve ethyl indole-2-carboxylate in a nitrating mixture (e.g., concentrated HNO₃ and H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

Reaction Monitoring : Track progress using TLC (silica gel, ethyl acetate/hexane eluent) or HPLC.

Workup : Neutralize the mixture with ice-cold water, extract with dichloromethane, and purify via recrystallization (ethanol/water) or column chromatography.
Key Considerations : Regioselectivity is critical; the nitro group predominantly substitutes at the 7-position due to electronic and steric factors in the indole ring .

Basic: How is the purity of this compound validated in academic research?

Methodological Answer:
Purity is assessed using a combination of techniques:

  • HPLC : Reverse-phase C18 column, acetonitrile/water gradient, UV detection at 254 nm.
  • ¹H/¹³C NMR : Confirm absence of impurities by comparing peak integrals and shifts to literature data (e.g., nitro group protons at δ 8.2–8.5 ppm).
  • Melting Point : Reported range 232–234°C (CAS 771-50-6) .
    Note : Discrepancies in melting points may indicate polymorphic forms or residual solvents.

Advanced: How can catalytic hydrogenation of the nitro group in this compound be optimized?

Methodological Answer:
To reduce the nitro group to an amine (yielding ethyl 7-amino-1H-indole-2-carboxylate):

Catalyst Selection : Use 10% Pd/C (5–10 wt% catalyst loading) in methanol under H₂ (1 atm).

Reaction Conditions : Stir at 25°C for 1.5 hours; monitor by TLC (disappearance of nitro compound spot).

Workup : Filter through Celite, evaporate solvent, and recrystallize.
Troubleshooting :

  • Incomplete reduction: Increase catalyst loading or reaction time.
  • Over-reduction: Avoid excess H₂ pressure; test alternative catalysts (e.g., Raney Ni) .

Advanced: How are computational methods used to predict the reactivity of this compound derivatives?

Methodological Answer:

Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the indole ring.

Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. methanol) on reaction pathways.

Docking Studies : Predict binding affinities of derivatives (e.g., as kinase inhibitors) using AutoDock Vina.
Validation : Compare computational results with experimental data (e.g., XRD for structural accuracy, IC₅₀ values for bioactivity) .

Advanced: How can conflicting crystallographic data for this compound derivatives be resolved?

Methodological Answer:

Software Tools : Refine structures using SHELXL (for small molecules) or Phenix (for macromolecules). Validate with R-factor convergence (<5%).

Cross-Validation : Compare XRD data with spectroscopic results (e.g., NMR for proton environments, IR for functional groups).

Twinned Data : Apply SHELXD for dual-space cycling in cases of crystal twinning .

Methodological: What strategies mitigate byproduct formation during the synthesis of indole carboxylate derivatives?

Methodological Answer:

  • Byproduct Identification : Use LC-MS to detect side products (e.g., diastereomers or oxidation byproducts).
  • Optimized Conditions :
    • Adjust pH (e.g., sodium acetate buffer for Schiff base formation).
    • Control stoichiometry (1.1:1 molar ratio of aldehyde to indole precursor).
    • Use inert atmosphere (N₂/Ar) to prevent oxidation.
      Case Study : Refluxing 3-formyl-indole-2-carboxylate with 2-aminothiazol-4-one in acetic acid minimizes side reactions .

Advanced: How do solvent polarity and hydrogen-bonding interactions influence the stability of this compound?

Methodological Answer:

  • Solvent Screening : Test stability in DMSO, methanol, and THF via accelerated degradation studies (40°C, 75% RH).
  • Hydrogen-Bond Analysis : Use IR spectroscopy (O–H stretching at 3480–3515 cm⁻¹) to assess dimerization in non-polar solvents.
  • Computational Insights : Calculate dimerization energies (DFT) to explain stability trends. Polar aprotic solvents (e.g., DMF) stabilize monomeric forms .

Methodological: What analytical approaches address discrepancies in spectroscopic data for substituted indole carboxylates?

Methodological Answer:

Multi-Technique Correlation : Cross-reference NMR (δ 7.5–8.5 ppm for aromatic protons), IR (nitro stretches at 1520–1560 cm⁻¹), and HRMS.

Isotopic Labeling : Use ¹⁵N-labeled precursors to resolve ambiguous NMR signals.

Crystallographic Validation : Resolve tautomeric forms (e.g., 1H vs. 3H indole) via single-crystal XRD .

Advanced: How can reaction mechanisms for nitro-group transformations be elucidated?

Methodological Answer:

Kinetic Studies : Monitor reaction rates under varying temperatures (Arrhenius plots) to identify rate-limiting steps.

Isotope Effects : Use deuterated solvents (e.g., D₂O) to probe proton transfer steps.

Trapping Intermediates : Quench reactions at partial conversion and isolate intermediates (e.g., nitroso derivatives) for characterization .

Advanced: What computational tools predict the biological activity of this compound derivatives?

Methodological Answer:

QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity (e.g., IC₅₀ against kinases).

ADMET Prediction : Use SwissADME to assess solubility, permeability, and toxicity.

Target Fishing : Employ PharmMapper to identify potential protein targets based on 3D pharmacophore matching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-nitro-1H-indole-2-carboxylate
Reactant of Route 2
Ethyl 7-nitro-1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.